molecular formula C19H20N2O4 B2611153 (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034429-82-6

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone

Cat. No. B2611153
CAS RN: 2034429-82-6
M. Wt: 340.379
InChI Key: HUKAOFUMPFDMIL-UHFFFAOYSA-N
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Description

The compound contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a type of heterocyclic compound . It also contains a piperidinyl group, which is a common motif in many pharmaceuticals .


Synthesis Analysis

The synthesis of similar compounds often involves the formation of the 1,4-dioxin ring via a condensation reaction . The piperidinyl group could potentially be introduced through a nucleophilic substitution reaction .


Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. The 2,3-dihydrobenzo[b][1,4]dioxin is a bicyclic system with an oxygen atom in the ring . The piperidinyl group is a six-membered ring containing a nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the ether groups in the dioxin ring and the basicity of the nitrogen in the piperidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ether and amine groups could impact its solubility .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds with structures incorporating elements of the provided chemical name have been synthesized and evaluated for their antimicrobial activity. For example, the synthesis of pyridine derivatives and their evaluation against various strains of bacteria and fungi highlight the potential of these compounds in developing new antimicrobial agents. Studies demonstrate variable and modest activity against investigated microbial strains, indicating the importance of structural modifications to enhance efficacy (Patel, Agravat, & Shaikh, 2011).

Anticancer and Antiproliferative Activities

Research on compounds containing benzodioxin and piperidinyl groups has shown promise in anticancer applications. Structural analyses through X-ray diffraction and evaluations of antiproliferative activity suggest these compounds can interact with cancer cells in vitro. The detailed structural and functional characterizations offer a foundation for designing molecules with potential anticancer properties (Prasad et al., 2018).

Future Directions

Further studies could be conducted to synthesize this compound and evaluate its potential biological activities. Its structure suggests it could be a candidate for pharmaceutical research .

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-yl-(4-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c22-19(16-2-1-3-17-18(16)24-13-12-23-17)21-10-6-15(7-11-21)25-14-4-8-20-9-5-14/h1-5,8-9,15H,6-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKAOFUMPFDMIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=C4C(=CC=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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